molecular formula C16H12ClN3O4S B2418057 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896298-24-1

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

Cat. No.: B2418057
CAS No.: 896298-24-1
M. Wt: 377.8
InChI Key: JPMFQDSVFOWTJA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been synthesized and tested againstMycobacterium tuberculosis cell lines . This suggests that the compound may target specific proteins or enzymes within these cells.

Mode of Action

The compound’s activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially influencing the function of the target proteins or enzymes.

Biochemical Pathways

Given its activity against mycobacterium tuberculosis, it may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria .

Result of Action

The compound has shown activity against Mycobacterium tuberculosis cell lines . This suggests that the compound may inhibit the growth of these bacteria, potentially leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this thiol with 3-methylsulfonylbenzoyl chloride under basic conditions to produce the target compound .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide is unique due to its specific combination of the oxadiazole ring and the methylsulfonylbenzamide moiety.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMFQDSVFOWTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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